molecular formula C11H9N B3031410 4-Ethenylisoquinoline CAS No. 31601-81-7

4-Ethenylisoquinoline

Cat. No.: B3031410
CAS No.: 31601-81-7
M. Wt: 155.2 g/mol
InChI Key: YVLCAGWATYOREA-UHFFFAOYSA-N
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Description

4-Ethenylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. It is characterized by the presence of an ethenyl group (-CH=CH2) attached to the fourth position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

4-Ethenylisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and cardiovascular diseases.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Future Directions

While specific future directions for 4-Ethenylisoquinoline are not mentioned in the available literature, research in the field of isoquinoline derivatives is ongoing. These compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, the development of novel isoquinoline analogs with potent biological activity is a promising area of future research .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylisoquinoline can be achieved through various methods. One common approach involves the reaction of isoquinoline with acetylene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. Another method includes the use of Grignard reagents, where isoquinoline is reacted with vinyl magnesium bromide to introduce the ethenyl group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 4-ethylisoquinoline using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, where halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 4-Isoquinolinecarboxylic acid.

    Reduction: 4-Ethylisoquinoline.

    Substitution: 4-Bromoisoquinoline.

Comparison with Similar Compounds

    Isoquinoline: The parent compound without the ethenyl group.

    4-Methylisoquinoline: Similar structure with a methyl group instead of an ethenyl group.

    4-Ethylisoquinoline: Similar structure with an ethyl group instead of an ethenyl group.

Comparison: 4-Ethenylisoquinoline is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethenyl group allows for additional functionalization and derivatization, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

4-ethenylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h2-8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLCAGWATYOREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624797
Record name 4-Ethenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31601-81-7
Record name 4-Ethenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromoisoquinoline (10 g, 0.048 mol), Pd(OAc)2 (1.07 g, 0.0048 mol), (o-tol)3P (2.95 g, 0.0096 mol), Et3N (13.06 mL, 0.096 mol) and a saturated soln. of ethylene in MeCN (100 mL) were placed in a seal reaction apparatus and heated to 100° C. for 2 days. Solvent was removed in vacuo and EtOAc was added. Washed the organic layer with H2O (2×), sat. NaHCO3 (2×), and brine. The organic solution was dried over MgSO4 and the solvent was removed in vacuo. A brown oil (7.0 g) was obtained and chromatographed using SiO2, DCM/1% MeOH to DCM/2%MeOH giving a yellow oil (5.57 g, 75% yield). MS APCI (156), [M+H]+; anal. calcd. for C11H9N1.0.07H2O, MWC=156.46, C, 84.44%; H, 5.89%; N, 8.95%. found C, 84.48%; H, 5.84%; N, 8.66%.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
(o-tol)3P
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13.06 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
1.07 g
Type
catalyst
Reaction Step Five
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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